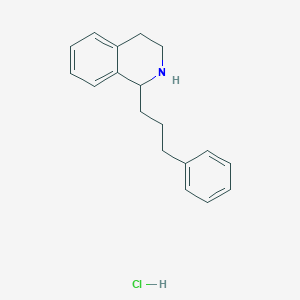

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Historical Development of Tetrahydroisoquinoline Studies

The study of tetrahydroisoquinolines dates to the late 19th century, with the Bischler–Napieralski reaction (1893) enabling the synthesis of dihydroisoquinolines from β-arylethylamides. This breakthrough laid the groundwork for accessing THIQ frameworks, which gained prominence in the mid-20th century as natural alkaloids like papaverine and morphine analogs were isolated. The discovery of endogenous THIQs, such as 1-benzyl-THIQ and salsolinol, in mammalian systems further spurred interest in their neurological roles. By the 1990s, synthetic efforts focused on optimizing THIQ derivatives for central nervous system (CNS) targets, exemplified by N-(3-phenylpropyl)-THIQ derivatives showing potent 5-HT1A receptor affinity. Contemporary advances, including Rh-catalyzed ring-opening cascades and Pictet–Spengler cyclizations, have expanded synthetic accessibility to complex THIQ alkaloids.

Tetrahydroisoquinolines as Privileged Scaffolds in Medicinal Chemistry

THIQs are classified as privileged scaffolds due to their structural adaptability, enabling interactions with diverse biological targets. Key attributes include:

- Planar aromatic ring : Facilitates π-π stacking with receptor binding pockets.

- Basic nitrogen atom : Permits salt bridge formation with acidic residues.

- Chiral centers : Allow stereoselective modulation of activity, as seen in HIV attachment inhibitors like BMS-626529, where the S-configuration at C3 is critical for antiviral potency.

Notable applications include:

- Anti-HIV agents : Fostemsavir, a prodrug of BMS-626529, leverages the THIQ core for gp120 binding.

- Neuroprotective agents : 1-Methyl-THIQ counters dopaminergic neuron toxicity in Parkinson’s disease models, contrasting the neurotoxic effects of 1-benzyl-THIQ.

- Multitarget ligands : Hybrid THIQ–benzimidazole derivatives inhibit β-amyloid aggregation and neuroinflammation, showcasing utility in Alzheimer’s disease.

Table 1. Therapeutic Applications of Tetrahydroisoquinoline Derivatives

| Therapeutic Area | Example Compound | Target/Mechanism |

|---|---|---|

| HIV/AIDS | BMS-626529 | gp120 attachment inhibitor |

| Parkinson’s Disease | 1-Methyl-THIQ | Dopaminergic neuroprotection |

| Alzheimer’s Disease | Hybrid 219 | AChE/BChE inhibition, anti-inflammatory |

Significance of N-Substituted Tetrahydroisoquinolines

N-substitution profoundly influences THIQ pharmacology:

- 3-Phenylpropyl group : Enhances 5-HT1A receptor binding, as demonstrated by Ki values of 6.7 nM for N-(3-phenylpropyl)-THIQ derivatives. This substituent’s lipophilicity and conformational flexibility optimize receptor complementarity.

- Stereochemical considerations : The S-configuration at C3 in 1-(3-phenylpropyl)-THIQ hydrochloride is critical for CNS activity, mirroring the preference for L-amino acids in peptide-derived drugs.

- Comparative SAR : While 1-benzyl-THIQ exacerbates Parkinsonian symptoms via dopamine oxidation, 1-methyl-THIQ exhibits neuroprotection by mitigating oxidative stress. Such contrasts underscore the delicacy of N-substituent design.

Table 2. Impact of N-Substituents on THIQ Bioactivity

Academic Investigation Scope and Objectives

Current research prioritizes three domains:

- Synthesis Optimization : Innovations like the Bischler–Napieralski reaction using POCl3 or polyphosphoric acid enable efficient cyclization of β-arylethylamides. Asymmetric catalysis, exemplified by Rh(I)-mediated ring-opening, addresses stereochemical challenges in complex alkaloids.

- SAR Exploration : Systematic variation of N-substituents, aromatic substituents, and stereochemistry refines target selectivity. For instance, replacing piperazine with THIQ in HIV inhibitors improved metabolic stability without compromising solubility.

- Therapeutic Expansion : Beyond CNS disorders, THIQs are being evaluated in oncology (topoisomerase inhibition) and immunology (cytokine modulation).

Properties

IUPAC Name |

1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N.ClH/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18;/h1-5,7-8,10-11,18-19H,6,9,12-14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOZAWYGDSPIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-phenylethylamine in the presence of an acid catalyst.

Attachment of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with 3-phenylpropyl chloride under basic conditions.

Formation of Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the phenylpropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, basic conditions

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound

Reduction Products: Reduced amine derivatives

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of tetrahydroisoquinolines and is characterized by a bicyclic structure that includes an isoquinoline core with a phenylpropyl substituent. Its molecular formula is with a molecular weight of approximately 303.83 g/mol. The unique structural features contribute to its biological activities and interactions within the nervous system.

Neuroscience Applications

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promise in various neuroscience-related applications:

Neuroprotective Properties

- Mechanism of Action : The compound exhibits neuroprotective effects by preserving neuronal integrity and preventing degeneration. It may mitigate oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Histopathological Evidence : Studies have demonstrated that treated subjects show reduced neuronal loss, with histopathological analyses revealing preserved neurons in treated models.

Cognitive Enhancement

- Improved Learning and Memory : Experimental models have indicated that administration of this compound leads to enhanced cognitive performance, as evidenced by improved memory retention and learning abilities in treated mice.

- Biochemical Changes : There are observable decreases in markers of oxidative stress and pro-inflammatory cytokines following treatment, suggesting a biochemical basis for the observed cognitive improvements.

Pharmacological Applications

The compound's pharmacological potential extends beyond neuroprotection:

Therapeutic Uses

- Treatment of Cognitive Disorders : Given its effects on cognition, this compound is being investigated for its potential in treating cognitive impairments associated with conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

- Dopamine Receptor Modulation : The compound acts as a positive allosteric modulator at D1 dopamine receptors, which may be beneficial in managing symptoms of various disorders related to dopamine dysregulation .

Several studies have documented the effects of this compound:

- A study published in Neuroscience Letters demonstrated that administration of the compound significantly reduced neuronal loss in models of neurodegeneration.

- Research in Pharmacology Biochemistry and Behavior indicated improvements in cognitive functions among subjects treated with this compound compared to control groups .

Mechanism of Action

The mechanism by which 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The phenylpropyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of target proteins. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Compound A : 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: Features a 4’-dimethylaminophenyl group and methoxy substituents at positions 6 and 6.

- Activity: Exhibits potent analgesic and anti-inflammatory effects, surpassing diclofenac sodium (3.3× efficacy at 0.5 mg/kg) and metamizole sodium . Acts via non-narcotic mechanisms, making it a candidate for pain management without opioid side effects .

- Therapeutic Index : Higher than conventional NSAIDs like acetylsalicylic acid .

1-(3-Phenylpropyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Structure: Bears a 3-phenylpropyl chain, lacking methoxy or dimethylamino groups.

- However, the absence of methoxy groups likely reduces anti-inflammatory potency .

Cardiovascular Agents: ACE Inhibitors

Quinapril Hydrochloride

- Structure: Contains a tetrahydroisoquinoline core with a carboxyl group and an ethoxycarbonyl-3-phenylpropyl side chain .

- Activity :

This compound

- Structural Contrast : Lacks the carboxyl and ethoxycarbonyl groups essential for ACE inhibition. Likely inactive in cardiovascular applications but may serve as a precursor for synthesizing ACE inhibitor analogs .

Other Tetrahydroisoquinoline Derivatives

- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Features a chlorophenyl group and methoxy substituents. No activity data provided, but the chloro substituent may enhance metabolic stability compared to the phenylpropyl derivative .

- 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Simpler structure with a single phenyl group. Used in research but lacks reported therapeutic applications .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Efficacy Comparison (Anti-Inflammatory Activity)

| Compound | Effective Dose (mg/kg) | Relative Efficacy vs. Diclofenac Sodium |

|---|---|---|

| 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl | 0.5 | 3.3× |

| Diclofenac Sodium | 1.0 | 1.0× (Reference) |

Discussion of Substituent Effects

- Phenylpropyl vs. Dimethylaminophenyl: The dimethylaminophenyl group in Compound A likely enhances receptor binding through electron-donating effects, while the phenylpropyl chain in the target compound may prioritize lipophilicity over target specificity.

- Methoxy Groups: The 6,7-dimethoxy substituents in Compound A are critical for anti-inflammatory activity, possibly by mimicking catechol structures in endogenous mediators . Their absence in the target compound suggests reduced efficacy in this domain.

- Clinical Relevance : Compound A is therapeutically advanced, whereas 1-(3-Phenylpropyl)-THIQ HCl remains a research tool, highlighting the importance of substituent optimization.

Biological Activity

1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H22ClN

- CAS Number : 1909327-37-2

- Structural Characteristics : The compound features a tetrahydroisoquinoline core substituted with a 3-phenylpropyl group, contributing to its unique biological profile.

Neuroprotective Effects

Research indicates that THIQs exhibit neuroprotective properties. A study demonstrated that 1,2,3,4-tetrahydroisoquinoline (TIQ), related to the compound , protects dopaminergic neurons against neurotoxicity induced by malonate. This neuroprotection is attributed to the inhibition of monoamine oxidase and enhancement of dopamine release in the striatum .

Antifertility and Hypocholesterolemic Properties

Patents have highlighted that certain THIQ derivatives, including those similar to this compound, possess antifertility and hypocholesterolemic activities. These compounds were shown to affect reproductive health and cholesterol levels in animal models .

Antiviral Activity

Recent studies have explored the antiviral potential of THIQ derivatives against various pathogens. For instance, novel compounds based on the THIQ structure demonstrated significant antiviral activity against SARS-CoV-2. These compounds showed effective inhibition of viral replication in vitro with lower half-maximal effective concentrations (EC50) compared to standard antiviral agents .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like dopamine.

- Modulation of Neurotransmission : By affecting neurotransmitter release and uptake mechanisms, it can provide neuroprotective benefits.

- Antiviral Mechanisms : The compound may alter intracellular pH or interfere with viral entry mechanisms similar to other THIQs tested against SARS-CoV-2 .

Case Studies

Chemical Reactions Analysis

Reductive Alkylation (Method A)

-

Reactants : Tetrahydroisoquinoline intermediate (e.g., 7b in ) + aldehydes (e.g., phenylacetaldehyde).

-

Conditions : Sodium triacetoxyborohydride (STAB) in CH₂Cl₂ with acetic acid as catalyst.

-

Outcome : Selective N-alkylation to introduce the 3-phenylpropyl group .

Direct Alkylation (Method B)

-

Reactants : Tetrahydroisoquinoline + alkylating agents (e.g., benzyl bromide or 2-vinylpyridine).

-

Conditions : Polar aprotic solvents (DMF, CH₃CN) with bases (e.g., Et₃N) .

-

Outcome : Formation of quaternary ammonium salts under acidic conditions .

Acylation Reactions

-

Reactants : THIQ intermediate + acylating agents (e.g., isobutyryl chloride).

-

Example : Synthesis of amide derivatives via Bischler–Napieralski cyclization followed by borohydride reduction .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Amide formation | HOBt, WSCD, DMF, RT | N-acylated tetrahydroisoquinoline |

| Cyclization | Bischler–Napieralski conditions | 1,2,3,4-Tetrahydroisoquinoline core |

Hydrogenation and Deprotection

-

Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (HCOONH₄/Pd-C) .

-

Phenol Deprotection : TFA-mediated cleavage of Boc or benzyl ethers .

Alkylation at the Piperidine Nitrogen

-

Reactants : Piperidine-substituted THIQ + phenethyl electrophiles.

-

Mechanism : Iminium ion formation followed by hydride transfer .

Palladium-Catalyzed Carbonylation

Stability and Reactivity Insights

-

Acid Sensitivity : Protonation at the piperidine nitrogen enhances electrophilicity for alkylation .

-

Solvent Effects : Reactions in DMF or CH₂Cl₂ show higher yields compared to THF .

-

Byproducts : Over-alkylation observed with excess electrophiles; controlled stoichiometry required .

Comparative Reaction Data

Data from analogous THIQ derivatives ( ):

| Property | 1-(3-Phenylpropyl)-THIQ HCl | 2-Benzyl-8-phenyl-THIQ HCl |

|---|---|---|

| Optimal Alkylation pH | 4.5–5.5 (acetic acid) | 6.0–7.0 (NaHCO₃) |

| Hydrogenation Pressure | 1 atm H₂ | 3 atm H₂ |

| Acylation Yield | 75–85% | 65–70% |

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The compound is typically synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, N-(3-chloro-2-hydroxypropyl) diphenylamine can undergo cyclization under controlled heating to form the tetrahydroisoquinoline core . Optimization often involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of epichlorohydrin to amine precursors. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid .

Advanced: How can researchers address low yields in the synthesis of bifunctional tetrahydroisoquinoline derivatives?

Bifunctional derivatives require precise control over electrophilic aromatic substitution and cyclization. Key strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent undesired side reactions .

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂ or AlCl₃) to enhance cyclization efficiency .

- Kinetic vs. thermodynamic control : Varying reaction time and temperature to favor intramolecular cyclization over polymerization .

Advanced characterization (e.g., X-ray crystallography) is critical to confirm regioselectivity and structural integrity .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and substituent positions (e.g., phenylpropyl group at C1) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂N·HCl).

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Alkyl chain variation : Synthesize analogs with varying phenylpropyl chain lengths (C3–C17) to assess cytotoxicity and antimicrobial activity .

- Pharmacological assays : Use in vitro models (e.g., bacterial MIC assays, human cancer cell lines) to correlate substituent effects with activity .

- Computational modeling : Molecular docking to predict binding affinity with target enzymes (e.g., cytochrome P450 or bacterial efflux pumps) .

Basic: What safety protocols are critical during handling?

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Emergency response : For inhalation exposure, move to fresh air and administer oxygen if necessary; for skin contact, wash with soap and water for 15 minutes .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and protocols (e.g., MTT assay for cytotoxicity) to minimize variability .

- Control for stereochemistry : Verify enantiomeric purity (e.g., chiral HPLC) since biological activity often depends on absolute configuration .

- Meta-analysis : Compare data across studies while accounting for differences in solvent systems (e.g., DMSO vs. aqueous buffers) .

Advanced: What computational methods are effective for predicting physicochemical properties?

- Quantum mechanical calculations : Density Functional Theory (DFT) to estimate solubility, logP, and pKa .

- Molecular dynamics (MD) simulations : Study membrane permeability by modeling lipid bilayer interactions .

- QSAR models : Train algorithms using datasets of tetrahydroisoquinoline analogs to predict ADMET properties .

Advanced: What unexplored structural modifications could enhance bioactivity?

- Heteroatom incorporation : Introduce sulfur or oxygen into the phenylpropyl side chain to modulate electronic properties .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones for antimicrobial synergy) .

- Prodrug strategies : Modify the hydrochloride salt to ester or amide derivatives for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.